molecular formula C13H21O3P B034913 3,5-Dimethylbenzylphosphonic acid diethyl ester CAS No. 103888-91-1

3,5-Dimethylbenzylphosphonic acid diethyl ester

Cat. No. B034913
M. Wt: 256.28 g/mol
InChI Key: YZYJGYHORWKDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylbenzylphosphonic acid diethyl ester is a chemical compound used in scientific research for various purposes. It is a phosphonic acid derivative that has gained significant attention in recent years due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 3,5-Dimethylbenzylphosphonic acid diethyl ester is not fully understood. However, it is believed to interact with metal ions and form stable complexes. It can also interact with nanoparticles and prevent their agglomeration and precipitation. As a surfactant, it can reduce the interfacial tension between the monomer and the aqueous phase, leading to the formation of stable emulsions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,5-Dimethylbenzylphosphonic acid diethyl ester are not well studied. However, it is generally considered to be non-toxic and non-carcinogenic. It is also biodegradable and does not accumulate in the environment.

Advantages And Limitations For Lab Experiments

The advantages of using 3,5-Dimethylbenzylphosphonic acid diethyl ester in lab experiments include its high yield and purity, stability, and versatility. It can be used in various applications, including coordination chemistry, nanoparticle stabilization, and emulsion polymerization. However, its limitations include its reactive nature and the need for careful handling. It can also be expensive and difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 3,5-Dimethylbenzylphosphonic acid diethyl ester. One area of interest is its potential application as a catalyst in organic synthesis. It can also be used in the synthesis of new metal-organic frameworks and as a template for the synthesis of new materials. Additionally, its potential as a surfactant in drug delivery systems is currently being explored.
Conclusion:
In conclusion, 3,5-Dimethylbenzylphosphonic acid diethyl ester is a chemical compound with various applications in scientific research. Its unique properties make it a valuable tool in coordination chemistry, nanoparticle stabilization, and emulsion polymerization. While its mechanism of action and physiological effects are not well studied, it is generally considered to be non-toxic and biodegradable. Future research on 3,5-Dimethylbenzylphosphonic acid diethyl ester will likely focus on its potential as a catalyst, template, and surfactant in drug delivery systems.

Synthesis Methods

The synthesis of 3,5-Dimethylbenzylphosphonic acid diethyl ester involves the reaction of 3,5-dimethylbenzyl alcohol with phosphorus trichloride and diethyl ether. The reaction is carried out under anhydrous conditions and requires careful handling due to the reactive nature of the reagents. The product is obtained in high yield and purity and can be further purified by recrystallization.

Scientific Research Applications

3,5-Dimethylbenzylphosphonic acid diethyl ester has various applications in scientific research. It is used as a ligand in coordination chemistry and can form stable complexes with various metal ions. It is also used as a stabilizer for nanoparticles and can prevent agglomeration and precipitation. Additionally, it is used as a surfactant in emulsion polymerization and can improve the stability and uniformity of the resulting polymers.

properties

CAS RN

103888-91-1

Product Name

3,5-Dimethylbenzylphosphonic acid diethyl ester

Molecular Formula

C13H21O3P

Molecular Weight

256.28 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-3,5-dimethylbenzene

InChI

InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)10-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3

InChI Key

YZYJGYHORWKDEB-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC(=CC(=C1)C)C)OCC

Canonical SMILES

CCOP(=O)(CC1=CC(=CC(=C1)C)C)OCC

synonyms

3,5-Dimethylbenzylphosphonic acid diethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.